N~1~-[2-(HEXANOYLAMINO)-1-METHYLETHYL]HEXANAMIDE
Beschreibung
Eigenschaften
Molekularformel |
C15H30N2O2 |
|---|---|
Molekulargewicht |
270.41g/mol |
IUPAC-Name |
N-[2-(hexanoylamino)propyl]hexanamide |
InChI |
InChI=1S/C15H30N2O2/c1-4-6-8-10-14(18)16-12-13(3)17-15(19)11-9-7-5-2/h13H,4-12H2,1-3H3,(H,16,18)(H,17,19) |
InChI-Schlüssel |
UYVXDKQQZUSYLO-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)NCC(C)NC(=O)CCCCC |
Kanonische SMILES |
CCCCCC(=O)NCC(C)NC(=O)CCCCC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of N1-[2-(HEXANOYLAMINO)-1-METHYLETHYL]HEXANAMIDE typically involves the reaction of hexanoyl chloride with 2-amino-1-methylethanol, followed by the addition of hexanoic acid . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
N~1~-[2-(HEXANOYLAMINO)-1-METHYLETHYL]HEXANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the amide group to an amine group, resulting in the formation of N-[2-(hexylamino)-1-methylethyl]hexanamine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hexanoylamino group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of N1-[2-(HEXANOYLAMINO)-1-METHYLETHYL]HEXANAMIDE involves its interaction with specific molecular targets and pathways. In the context of quorum sensing modulation, the compound can act as an agonist or antagonist of quorum sensing receptors, thereby influencing the expression of genes involved in bacterial communication and behavior . The exact molecular targets and pathways depend on the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
N~1~-[2-(HEXANOYLAMINO)-1-METHYLETHYL]HEXANAMIDE can be compared with other similar compounds, such as:
N-(5-chloro-2-methylphenyl)hexanamide: This compound exhibits lower quorum sensing-induced activity compared to N1-[2-(HEXANOYLAMINO)-1-METHYLETHYL]HEXANAMIDE.
N-hexanamide derivatives: These compounds share structural similarities but may differ in their biological activities and chemical properties.
The uniqueness of N1-[2-(HEXANOYLAMINO)-1-METHYLETHYL]HEXANAMIDE lies in its specific structure and its ability to modulate quorum sensing in bacteria, making it a valuable compound for scientific research and potential therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
